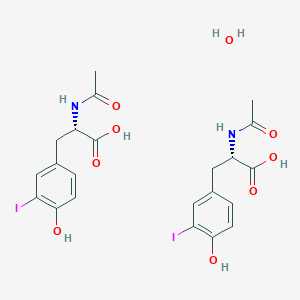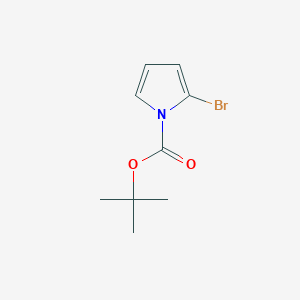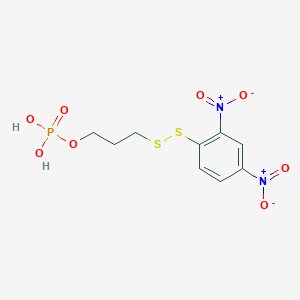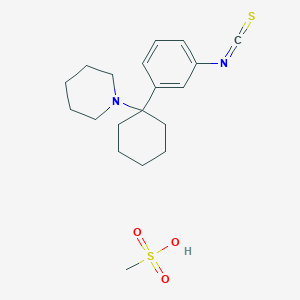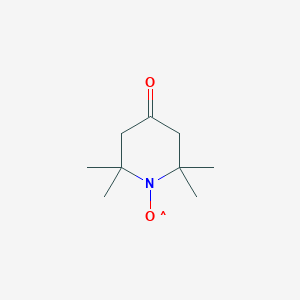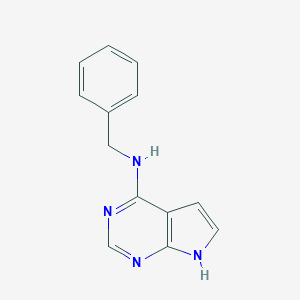
6-Benzylamino-7-deazapurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzylamino-7-deazapurine is a chemical compound with the molecular formula C13H12N4 . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 6-Benzylamino-7-deazapurine contains a total of 31 bonds. There are 19 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aromatic), 1 Pyrrole, and 1 Pyrimidine .Physical And Chemical Properties Analysis
6-Benzylamino-7-deazapurine is a solid compound . It has a molecular weight of 224.26 g/mol . The compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass is 224.106196400 g/mol, and its monoisotopic mass is also 224.106196400 g/mol . The topological polar surface area is 53.6 Ų .Scientific Research Applications
Plant Growth and Flavonoid Accumulation
6-Benzylamino-7-deazapurine: has been studied for its effects on plant growth and flavonoid content in mulberry leaves. It significantly promotes plant differentiation and growth, increases the number of new shoots and buds, and enhances the contents of flavonoids like rutin and isoquercitrin. This compound induces the expression of flavonoid biosynthesis-related genes, which is crucial for developing high-value mulberry leaf foods with medicinal quality .
Organic Synthesis - C–H Imidation
In organic chemistry, 6-Benzylamino-7-deazapurine serves as a substrate for C–H imidation reactions. These reactions are catalyzed by ferrocene and occur regioselectively, leading to a series of derivatives with potential biological activity. This process is significant for the synthesis of new deazapurine derivatives for screening their biological activities .
Anticancer Research
Substituted 7-deazapurine nucleosides, which include 6-Benzylamino-7-deazapurine derivatives, have been reported as potential anticancer agents. The introduction of various substituents onto the deazapurine scaffold can result in therapeutically relevant biological effects, making it a valuable compound in cancer research .
Enzyme Inhibition
Several classes of substituted 7-deazapurine bases, including 6-Benzylamino-7-deazapurine , are known inhibitors of protein kinases and other enzymes. These inhibitory properties are exploited in therapeutic applications, particularly in the development of drugs targeting specific enzymatic pathways .
Nucleoside Triphosphates (dNTPs) Synthesis
6-Benzylamino-7-deazapurine: is used in the synthesis of base-modified 2′-deoxyribonucleoside triphosphates (dNTPs). These dNTPs find diverse applications in chemical synthesis on solid support and can be efficiently prepared by enzymatic synthesis using DNA polymerases .
Medicinal Chemistry
In medicinal chemistry, 6-Benzylamino-7-deazapurine is a building block for the synthesis of compounds with a wide range of biological activities. Its structural versatility allows for the creation of novel therapeutic agents with potential applications in treating various diseases .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that deazapurines, a class of compounds to which 6-benzylamino-7-deazapurine belongs, are bioisosteres for purines and exist in several marketed drugs . More research is needed to identify the specific targets of 6-Benzylamino-7-deazapurine.
Mode of Action
Deazapurines, in general, are known to interact with their targets in a manner that often leads to derivatives with increased base-pairing in DNA or RNA or better binding to enzymes . The specific interactions of 6-Benzylamino-7-deazapurine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that deazapurines are involved in the bacterial queuosine trna modification pathway and the dpd gene cluster . These pathways play a role in the synthesis of secondary metabolites such as toyocamacin . The specific pathways affected by 6-Benzylamino-7-deazapurine and their downstream effects need further investigation.
Result of Action
It is known that certain 2’-deoxyribonucleosides based on the 7-deazapurine fused with bulky heteroaromatic rings displayed potent anti-cancer activities . Whether 6-Benzylamino-7-deazapurine has similar effects is a subject of ongoing research.
properties
IUPAC Name |
N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTDTJWTCBSTMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404394 |
Source


|
| Record name | 6-Benzylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60972-04-5 |
Source


|
| Record name | 6-Benzylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





